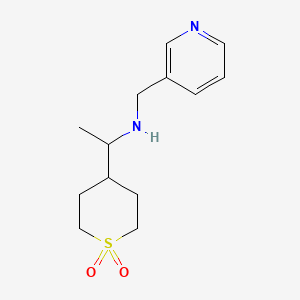![molecular formula C17H24N2O3 B6971182 4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one](/img/structure/B6971182.png)
4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a methyloxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the benzoxazine ring. One common method involves the reaction of 2-aminophenol with formaldehyde and a suitable aldehyde or ketone under acidic conditions to form the benzoxazine ring. The methyloxane moiety is then introduced through a nucleophilic substitution reaction, where 3-methyloxan-4-ylamine reacts with a suitable alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring or the methyloxane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazine or methyloxane derivatives.
Scientific Research Applications
4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-2-one: Similar structure but with a different position of the oxazine ring.
4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-thione: Contains a sulfur atom instead of an oxygen atom in the oxazine ring.
Uniqueness
4-[3-[(3-Methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-[(3-methyloxan-4-yl)amino]propyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-11-21-10-7-14(13)18-8-4-9-19-15-5-2-3-6-16(15)22-12-17(19)20/h2-3,5-6,13-14,18H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPFBHUHSDHUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1NCCCN2C(=O)COC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-5-carboxamide](/img/structure/B6971108.png)
![2-(2,4-dioxoimidazolidin-1-yl)-N-[2-oxo-1-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-6-yl]acetamide](/img/structure/B6971114.png)
![2-[Tert-butyl(2-pyrazol-1-ylethyl)amino]acetamide](/img/structure/B6971129.png)
![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B6971133.png)
![3-[(4-ethoxyphenyl)sulfamoyl]-N-(1-propanoylpyrrolidin-3-yl)benzamide](/img/structure/B6971141.png)


![1-[5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carbonyl]-N-propylpiperidine-4-carboxamide](/img/structure/B6971157.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-[[(3-methyloxan-4-yl)amino]methyl]phenyl]methanone](/img/structure/B6971168.png)
![1-(1,1-dioxothian-4-yl)-N-[[1-(4-methoxyphenyl)cyclobutyl]methyl]ethanamine](/img/structure/B6971171.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6971189.png)
![N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-1-(1,1-dioxothian-4-yl)ethanamine](/img/structure/B6971195.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-1-(6-pyrrolidin-1-ylpyridin-3-yl)methanamine](/img/structure/B6971200.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[2-methyl-3-[(2-methylpropan-2-yl)oxymethyl]anilino]acetamide](/img/structure/B6971202.png)
